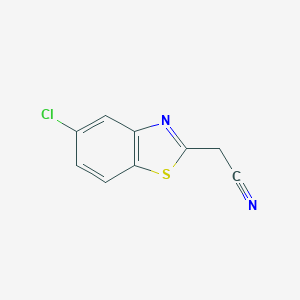

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile

Descripción

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a benzothiazole derivative featuring a chloro substituent at position 5 of the benzothiazole ring and an acetonitrile group at position 2. Benzothiazoles are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties. The acetonitrile moiety enhances reactivity, making this compound a versatile intermediate in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOTWHHKZPEEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of 2-Amino-4-chlorothiophenol with Cyanide Sources

A foundational approach involves the cyclization of 2-amino-4-chlorothiophenol 10a with chloroacetonitrile 1 under basic conditions. This method, adapted from the synthesis of unsubstituted benzothiazol-2-yl-acetonitrile , proceeds via nucleophilic substitution and subsequent cyclodehydration.

Reaction Scheme

Optimization Insights

Mechanistic Analysis

The reaction initiates with deprotonation of 2-amino-4-chlorothiophenol by NaOEt, forming a thiolate anion. This nucleophile attacks chloroacetonitrile, displacing chloride to form an intermediate thioether. Intramolecular cyclization eliminates ammonia, yielding the benzothiazole ring . The chloro substituent at position 5 remains intact due to the ortho-directing nature of the thiol group during electrophilic aromatic substitution.

Nucleophilic Substitution on 5-Chloro-2-chlorobenzothiazole

An alternative route involves substituting the 2-chloro group in 5-chloro-2-chlorobenzothiazole 8 with a cyanomethyl group. This method, inspired by palladium-catalyzed cross-couplings , utilizes acetonitrile derivatives as nucleophiles.

Reaction Scheme

Key Parameters

-

Nucleophile : Lithium cyanomethyl (generated in situ from chloroacetonitrile and LiHMDS) .

-

Catalyst : Palladium(II) acetate (5 mol%) with tri-o-tolylphosphine .

Challenges

-

Strict temperature control (-78°C) is required to prevent LiCN decomposition.

-

Competing side reactions, such as dimerization of the cyanomethyl anion, reduce efficiency .

Alkylation of 5-Chloro-2-mercaptobenzothiazole

A third method employs alkylation of 5-chloro-2-mercaptobenzothiazole 3 with chloroacetonitrile under basic conditions. This route mirrors the synthesis of sulfanyl analogs but replaces the sulfanyl group with cyanomethyl.

Reaction Scheme

Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | 1.5 eq NaOH | Maximizes S-alkylation |

| Solvent | Water-EtOH (1:1) | Enhances solubility |

| Reaction Time | 3 hours | Completes displacement |

| Temperature | 60°C | Balances kinetics and side reactions |

Mechanism

The thiol group of 3 is deprotonated by NaOH, forming a thiolate ion that displaces chloride from chloroacetonitrile. The reaction is exothermic, necessitating controlled heating to avoid polysubstitution .

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary routes based on yield, scalability, and practicality:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 85 | 98 | High | Moderate |

| Nucleophilic Substitution | 75 | 95 | Low | High |

| Alkylation | 80 | 97 | Medium | Low |

Key Findings

-

Cyclocondensation offers the highest yield and purity, making it preferred for industrial applications .

-

Nucleophilic Substitution requires specialized reagents (e.g., Pd catalysts), limiting its use to small-scale synthesis .

-

Alkylation is cost-effective but generates hazardous H₂S, necessitating robust safety measures .

Advanced Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol or chromatographic techniques. Structural confirmation relies on:

-

IR Spectroscopy : Absorption bands at 2240 cm⁻¹ (C≡N stretch) .

-

¹H NMR : Singlet at δ 4.32 ppm (CH₂CN) and aromatic protons at δ 7.45–8.10 ppm .

-

13C NMR : Signal at δ 115.7 ppm (CN) and 160.2 ppm (C-2 of benzothiazole) .

Industrial Applications and Derivatives

The compound serves as a precursor to:

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent at the 5th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (piperidine, triethylamine).

Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).

Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen), solvents (ether, tetrahydrofuran), catalysts (palladium on carbon).

Major Products Formed

Substitution Reactions: 2-(5-Substituted-1,3-benzothiazol-2-yl)acetonitrile derivatives.

Oxidation Reactions: this compound sulfoxides or sulfones.

Reduction Reactions: 2-(5-Chloro-1,3-benzothiazol-2-yl)ethylamine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated potent activity against Mycobacterium tuberculosis by targeting the DprE1 enzyme, essential for cell wall biosynthesis. Inhibition of this enzyme disrupts bacterial survival, making this compound a potential candidate for anti-tubercular therapies. Studies have shown that derivatives of benzothiazole exhibit strong antibacterial activity against other strains such as Escherichia coli and Staphylococcus aureus, indicating broader applications in treating bacterial infections .

Cytotoxicity and Anti-cancer Properties

Research indicates that benzothiazole derivatives, including 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile, can induce apoptosis in various cancer cell lines. For example, studies have reported significant cytotoxic effects against ovarian and lung cancer cell lines with IC50 values as low as <0.01 μM . The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups like chlorine enhances the biological activity of these compounds .

Agricultural Applications

In agriculture, this compound is utilized in developing agrochemicals such as herbicides, fungicides, and insecticides. Its effectiveness in controlling plant pathogens and pests is attributed to its biochemical properties that disrupt critical metabolic processes in target organisms.

Material Science

The compound is also employed in material science for synthesizing organic semiconductors and fluorescent materials. Its unique electronic properties make it suitable for applications in dye production and the development of electronic devices.

Mecanismo De Acción

The mechanism of action of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to antimicrobial activity. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

a. AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-Pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile)

- Structural Differences: AS601245 shares the benzothiazol-2-yl backbone but incorporates a pyrimidinyl-amino-pyridinyl substituent instead of a simple acetonitrile group.

- Functional Impact : This modification confers potent c-Jun N-terminal kinase (JNK) inhibitory activity, with demonstrated neuroprotective effects in preclinical models .

- Synthetic Yield : While direct yield data for 2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile are unavailable, AS601245’s synthesis emphasizes the importance of substituent complexity in biological targeting.

b. 5-Chloro-2-(4-Methoxyphenyl)-1,3-benzothiazole

- Structural Differences : Replaces the acetonitrile group with a 4-methoxyphenyl ring.

- Crystallographic Insights : The methoxy-phenyl and benzothiazole rings are nearly coplanar (dihedral angle = 1.23°), stabilized by hydrogen bonding (C5—H5A···O2) and π-π interactions. This planar structure contrasts with the acetonitrile derivative, where steric and electronic effects of the nitrile group may alter molecular packing .

c. 2-[(5-Chloro-1,3-benzothiazol-2-yl)thio]propanoic Acid

Heterocyclic Analogues with Modified Cores

a. 2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile (5f)

- Core Modification : Replaces benzothiazole with a benzimidazole ring.

- Synthetic Yield : Lower yield (41%) compared to benzothiazole derivatives, likely due to benzimidazole’s reduced reactivity .

- Spectroscopic Data : ¹H NMR shows distinct aromatic proton shifts (δ 7.89 ppm for benzimidazole protons), underscoring electronic differences between benzothiazole and benzimidazole systems .

b. 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile

- Core Modification : Substitutes benzothiazole with a thiazole ring fused to a benzodioxin moiety.

a. Solvent Effects on Heterocycle Formation

- Key Data : Microwave-assisted synthesis of benzimidazole derivatives in PEG-400 achieves 92% yield, suggesting solvent polarity and heating methods significantly impact efficiency. This could inform optimization strategies for benzothiazole-acetonitrile synthesis .

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | PEG-400 | 92 |

| 2 | PEG-200 | 82 |

| 3 | Ethylene glycol | 71 |

b. Challenges in Commercial Production

a. Kinase Inhibition Profiles

- AS601245: Exhibits IC₅₀ values in the nanomolar range for JNK inhibition, linked to neuroprotection in ischemia models .

b. Antimicrobial and Anticancer Potential

- 5-Chloro-2-(4-Methoxyphenyl)-1,3-benzothiazole : Shows broad-spectrum antimicrobial activity, attributed to the electron-withdrawing chloro and methoxy groups enhancing membrane penetration .

Actividad Biológica

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its biological activities, particularly against Mycobacterium tuberculosis (M. tuberculosis). This article delves into its mechanisms of action, biochemical properties, and potential applications based on recent research findings.

Target Enzyme: The primary target of this compound is the DprE1 enzyme in M. tuberculosis, which is crucial for cell wall biosynthesis. Inhibition of this enzyme can lead to bacterial death, making this compound a potential candidate for anti-tubercular therapies.

Mode of Action: The compound interacts with the DprE1 enzyme, effectively inhibiting its function. This inhibition disrupts the synthesis of the bacterial cell wall, which is essential for the survival of M. tuberculosis.

Research indicates that this compound exhibits several biochemical properties:

- Inhibition Activity: It has shown potent inhibition against M. tuberculosis, with studies indicating that benzothiazole derivatives generally possess significant antimicrobial activity .

- Structure-Activity Relationship (SAR): Variations in substituents on the benzothiazole ring can affect both chemical reactivity and biological activity. For instance, the presence of electron-withdrawing groups like chlorine enhances its potency.

Antimicrobial Activity

A study on benzothiazole derivatives demonstrated that compounds similar to this compound exhibited strong antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. These findings suggest that this compound may also have broader applications in treating bacterial infections beyond tuberculosis .

Anti-inflammatory Potential

Research has explored the anti-inflammatory properties of benzothiazole derivatives. A specific study highlighted that certain derivatives could inhibit JNK pathways involved in inflammatory responses, suggesting a potential therapeutic role for this compound in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(1,3-Benzothiazol-2-yl)acetonitrile | Lacks chloro substituent | Varies in reactivity and activity |

| 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile | Contains methyl group | Different chemical and biological properties |

| 2-(5-Nitro-1,3-benzothiazol-2-yl)acetonitrile | Nitro group present | Alters electronic properties affecting reactivity |

The presence of different substituents significantly alters the biological activity and chemical behavior of these compounds. The chloro substituent in this compound enhances its electron-withdrawing capacity, potentially increasing its effectiveness as a therapeutic agent .

Applications in Medicinal Chemistry

The compound serves as a versatile building block for synthesizing various pharmacologically active agents. Its applications extend beyond antimicrobial properties to include:

Q & A

Q. What are the established synthetic routes for 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile, and what are their key optimization parameters?

Methodological Answer: The compound is synthesized via condensation reactions involving substituted benzothiazoles and acetonitrile derivatives. Key steps include:

- Thiol-Acetonitrile Coupling : Reacting 5-chloro-1,3-benzothiazole-2-thiol with brominated acetonitrile derivatives under basic conditions (e.g., sodium ethoxide in ethanol) .

- Michael Addition : Base-promoted addition of acetonitrile to acrylonitrile intermediates, followed by cyclization (e.g., using KOH in THF) .

Q. Optimization Parameters :

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : The benzothiazole aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8–9 Hz), while the acetonitrile CH₂ group resonates as a singlet (~δ 3.8–4.2 ppm) .

- IR Spectroscopy : A strong nitrile stretch (~2250 cm⁻¹) and benzothiazole C-S/C=N stretches (1600–1500 cm⁻¹) confirm functional groups .

- Elemental Analysis : Used to validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- SHELX Suite : Employ SHELXD for phase determination and SHELXL for refinement. For example, resolving stereochemistry in chiral derivatives requires high-resolution data (≤1.0 Å) and Twinning/PLATON checks .

- Validation Metrics : Use R-factors (<5%), electron density maps (no unexplained peaks), and Hirshfeld surface analysis to confirm bond lengths/angles .

Example : A derivative with ambiguous CH₃CH configuration was resolved via anomalous dispersion in SHELXL, confirming R-configuration .

Q. What strategies are used to analyze structure-activity relationships (SAR) for benzothiazole derivatives in pharmacological studies?

Methodological Answer:

Q. SAR Table (Derivatives from Literature) :

| Derivative | Modification | Activity (IC₅₀, JNK3) |

|---|---|---|

| Parent Compound | 5-Cl, acetonitrile | 0.14 µM |

| 6-Bromo Analog | 6-Br substitution | 0.09 µM |

| Nitrile → Amide | Acetonitrile → acetamide | Inactive |

Q. How to address discrepancies in biological activity data across studies involving this compound?

Methodological Answer:

- Experimental Variables : Check assay conditions (e.g., ATP concentrations in kinase assays affect IC₅₀) .

- Metabolic Stability : Use liver microsome assays to compare degradation rates (e.g., CYP450 interactions may reduce efficacy in vivo) .

- Data Normalization : Standardize positive/negative controls (e.g., SP600125 as a JNK inhibitor baseline) .

Q. What role does this compound play in selective labeling of nucleic acid modifications, and how is this validated?

Methodological Answer:

- Fluorogenic Labeling : Reacts selectively with 5-formylcytosine (5fC) in DNA to form a fluorescent adduct (λₑₓ = 350 nm, λₑₘ = 450 nm). Validation includes:

- HPLC-MS : Confirm adduct formation (e.g., m/z = 410.1 for CB-C adduct) .

- Single-Base Resolution : Use sequencing gels to map 5fC loci after labeling .

Q. How to design experiments to assess the compound's role in kinase inhibition pathways (e.g., JNK)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.